cyclopropyl(4-fluorophenyl)methanol
Overview
Description
Cyclopropyl(4-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(4-fluorophenyl)methanol typically involves the reaction of cyclopropylmethyl bromide with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclopropyl(4-fluorophenyl)formaldehyde or cyclopropyl(4-fluorophenyl)carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to cyclopropyl(4-fluorophenyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Cyclopropyl(4-fluorophenyl)formaldehyde, Cyclopropyl(4-fluorophenyl)carboxylic acid
Reduction: Cyclopropyl(4-fluorophenyl)methane
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Cyclopropyl(4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropyl(4-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the fluorophenyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Cyclopropyl(4-fluorophenyl)methanol can be compared with other similar compounds such as:
Cyclopropyl(4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Cyclopropyl(4-bromophenyl)methanol: Contains a bromine atom, leading to different chemical and physical properties.
Cyclopropyl(4-methylphenyl)methanol: The presence of a methyl group instead of a halogen can significantly alter its chemical behavior and applications.
Properties
IUPAC Name |
cyclopropyl-(4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODBWDKPXYVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002856 | |
Record name | Cyclopropyl(4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-88-3 | |
Record name | α-Cyclopropyl-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Cyclopropyl-4-fluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropyl(4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyclopropyl-4-fluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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